Cas no 2138367-22-1 (2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol)
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol
- EN300-1115148
- 2138367-22-1
-
- Inchi: 1S/C11H18N2O3S/c1-17(15,16)9-7-12-13(8-9)10-5-3-2-4-6-11(10)14/h7-8,10-11,14H,2-6H2,1H3
- InChI Key: PFSDDAAIYKHAIH-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)C1CCCCCC1O)(=O)=O
Computed Properties
- Exact Mass: 258.10381361g/mol
- Monoisotopic Mass: 258.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 80.6Ų
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115148-0.05g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol |
2138367-22-1 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1115148-0.1g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol |
2138367-22-1 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1115148-0.25g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol |
2138367-22-1 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1115148-0.5g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol |
2138367-22-1 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1115148-1.0g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol |
2138367-22-1 | 1g |
$857.0 | 2023-06-09 | ||
| Enamine | EN300-1115148-2.5g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol |
2138367-22-1 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1115148-5.0g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol |
2138367-22-1 | 5g |
$2485.0 | 2023-06-09 | ||
| Enamine | EN300-1115148-10.0g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol |
2138367-22-1 | 10g |
$3683.0 | 2023-06-09 | ||
| Enamine | EN300-1115148-1g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol |
2138367-22-1 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1115148-5g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol |
2138367-22-1 | 95% | 5g |
$2443.0 | 2023-10-27 |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol
Introduction to 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol (CAS No. 2138367-22-1)
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol, with the CAS number 2138367-22-1, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of cycloheptanols and features a unique combination of a methanesulfonyl-substituted pyrazole moiety and a cycloheptane ring. The structural complexity and functional group diversity of this compound make it an intriguing candidate for various biological and therapeutic applications.
The chemical structure of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol is characterized by a seven-membered cycloheptane ring, which is substituted at the 2-position with a 4-methanesulfonyl-1H-pyrazol-1-yl group. The methanesulfonyl group introduces a strong electron-withdrawing effect, which can influence the compound's reactivity and biological activity. The pyrazole ring, known for its versatile pharmacological properties, further enhances the potential of this compound in drug discovery.
Recent studies have explored the pharmacological properties of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential in treating inflammatory diseases. Additionally, preliminary in vivo studies have demonstrated that 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol can reduce inflammation in animal models of arthritis, further supporting its therapeutic potential.
Beyond its anti-inflammatory properties, 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol has also been investigated for its neuroprotective effects. Research has indicated that this compound can protect neurons from oxidative stress and apoptosis, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind these neuroprotective effects is thought to involve the modulation of intracellular signaling pathways and the reduction of oxidative damage.
In the realm of cancer research, 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptan-1-ol has shown promise as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The anticancer activity is attributed to its ability to disrupt cell cycle progression and inhibit key signaling pathways involved in tumor growth and survival.
The synthesis of 2-(4-methanesulfonyl-1H-pyrazol-1-y l)cycloheptan - 1 - ol has been optimized to improve yield and purity. Common synthetic routes involve the reaction of cycloheptanone with an appropriate pyrazole derivative, followed by reduction to form the alcohol functionality. These synthetic methods are scalable and can be adapted for large-scale production, making it feasible for industrial applications.
To ensure the safety and efficacy of 2-(4-methanesulfonyl - 1 H - pyrazol - 1 - y l) cycloheptan - 1 - ol, extensive toxicity studies have been conducted. These studies have shown that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety profile in humans.
In conclusion, 2-(4-methanesulfonyl - 1 H - pyrazol - 1 - y l) cycloheptan - 1 - ol (CAS No. 2138367 - 22 - 1) is a promising compound with diverse biological activities. Its anti-inflammatory, neuroprotective, and anticancer properties make it a valuable candidate for further pharmaceutical development. Ongoing research continues to explore its full potential, with the aim of translating these findings into effective therapeutic interventions for various diseases.
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